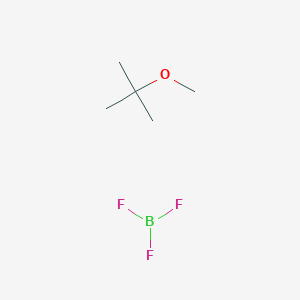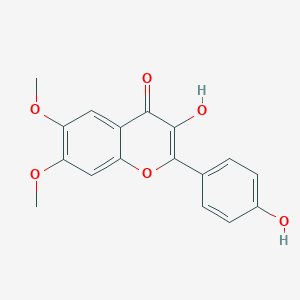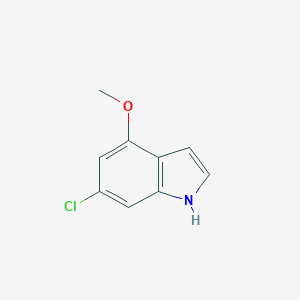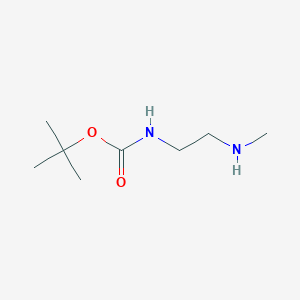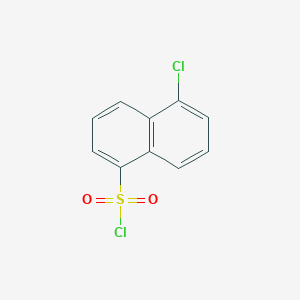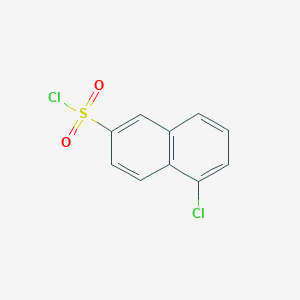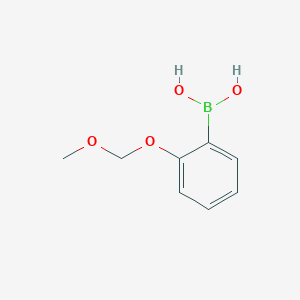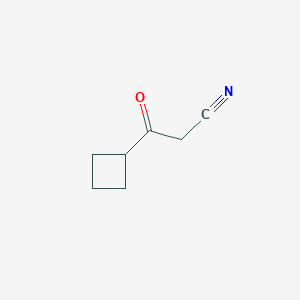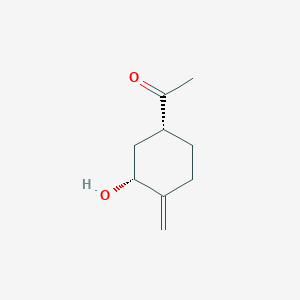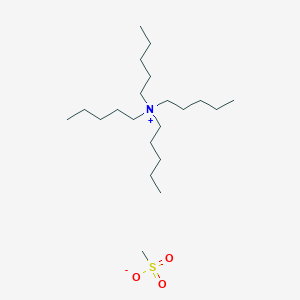
Tetrapentylammonium methanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrapentylammonium methanesulfonate (TPAM) is a chemical compound that is widely used in scientific research. It is a quaternary ammonium salt that is commonly used as a phase transfer catalyst and a counterion for anionic compounds. TPAM has a wide range of applications in various fields of research, including organic chemistry, biochemistry, and pharmacology.
作用机制
The mechanism of action of Tetrapentylammonium methanesulfonate is not fully understood, but it is believed to involve the formation of ion pairs with anionic compounds. Tetrapentylammonium methanesulfonate has a positively charged nitrogen atom, which can interact with the negatively charged phosphate groups of DNA and RNA. This interaction stabilizes the anionic compounds and enhances their solubility in organic solvents. Tetrapentylammonium methanesulfonate also acts as a phase transfer catalyst by facilitating the transfer of reactants between two immiscible phases. The exact mechanism of this process is still under investigation.
生化和生理效应
Tetrapentylammonium methanesulfonate has been shown to have minimal biochemical and physiological effects. It is not toxic to cells or animals at low concentrations, and it does not interfere with normal cellular processes. However, high concentrations of Tetrapentylammonium methanesulfonate can cause cell death and other adverse effects, which limit its use in biological studies. Therefore, it is important to use Tetrapentylammonium methanesulfonate in the appropriate concentrations and under controlled conditions.
实验室实验的优点和局限性
Tetrapentylammonium methanesulfonate has several advantages for lab experiments. It is a highly efficient phase transfer catalyst that can facilitate the transfer of reactants between two immiscible phases. It is also a stable and readily available compound that can be easily synthesized in high yields. However, Tetrapentylammonium methanesulfonate has some limitations for lab experiments. It can interfere with some biological processes at high concentrations, which limits its use in biological studies. It also has a limited solubility in some solvents, which can affect its efficiency as a phase transfer catalyst.
未来方向
There are several future directions for research on Tetrapentylammonium methanesulfonate. One area of research is the development of new methods for synthesizing Tetrapentylammonium methanesulfonate with improved yields and purity. Another area of research is the investigation of the mechanism of action of Tetrapentylammonium methanesulfonate in organic synthesis and biochemistry. This could lead to the development of new applications for Tetrapentylammonium methanesulfonate in these fields. Finally, there is a need for further studies on the toxicity and safety of Tetrapentylammonium methanesulfonate in biological systems, which could help to improve its use in biological studies.
合成方法
Tetrapentylammonium methanesulfonate is synthesized by the reaction of pentylamine with methanesulfonic acid. The reaction proceeds in the presence of a phase transfer catalyst, such as tetrabutylammonium bromide, and a solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, and the product is obtained by filtration and recrystallization. The yield of Tetrapentylammonium methanesulfonate is typically high, and the purity can be easily determined by NMR spectroscopy.
科学研究应用
Tetrapentylammonium methanesulfonate has a wide range of applications in scientific research, particularly in organic chemistry and biochemistry. It is commonly used as a phase transfer catalyst in organic synthesis, where it facilitates the transfer of reactants between two immiscible phases. Tetrapentylammonium methanesulfonate is also used as a counterion for anionic compounds, such as DNA and RNA, in biochemical studies. It has been shown to enhance the solubility and stability of these compounds, which is essential for their characterization and analysis.
属性
CAS 编号 |
113369-05-4 |
|---|---|
产品名称 |
Tetrapentylammonium methanesulfonate |
分子式 |
C21H47NO3S |
分子量 |
393.7 g/mol |
IUPAC 名称 |
methanesulfonate;tetrapentylazanium |
InChI |
InChI=1S/C20H44N.CH4O3S/c1-5-9-13-17-21(18-14-10-6-2,19-15-11-7-3)20-16-12-8-4;1-5(2,3)4/h5-20H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI 键 |
BRILRNUCXDTOGA-UHFFFAOYSA-M |
SMILES |
CCCCC[N+](CCCCC)(CCCCC)CCCCC.CS(=O)(=O)[O-] |
规范 SMILES |
CCCCC[N+](CCCCC)(CCCCC)CCCCC.CS(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



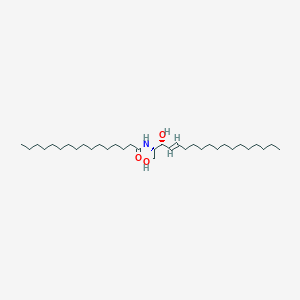
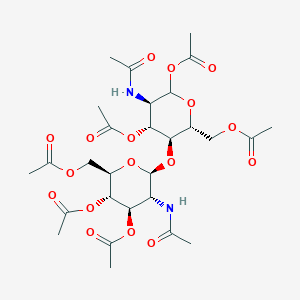
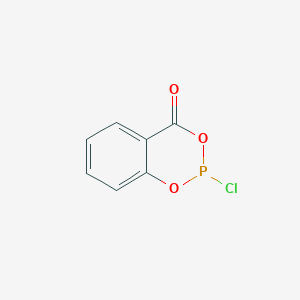
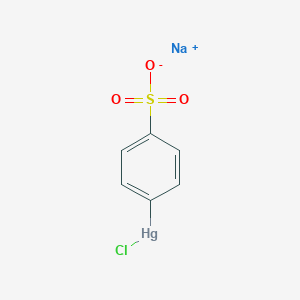
![9-Fluorobenzo[k]fluoranthene](/img/structure/B43521.png)
